4,5-Dichloro-2-methylquinazoline
CAS No.:
Cat. No.: VC15964744
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6Cl2N2 |
|---|---|
| Molecular Weight | 213.06 g/mol |
| IUPAC Name | 4,5-dichloro-2-methylquinazoline |
| Standard InChI | InChI=1S/C9H6Cl2N2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3 |
| Standard InChI Key | NFGMJPHDSDHVCS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=CC=C2)Cl)C(=N1)Cl |
Introduction
Chemical Identity and Structural Features
4,5-Dichloro-2-methylquinazoline belongs to the quinazoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyrimidine ring. The substitution pattern of chlorine and methyl groups confers distinct electronic and steric properties, influencing its reactivity and interactions.
Molecular Formula and Weight
The compound has the molecular formula , with a molecular weight of 225.06 g/mol . Its structure is defined by the following features:
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Quinazoline core: A fused benzene-pyrimidine system.
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Substituents:
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Chlorine atoms at positions 4 and 5.
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Methyl group at position 2.
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Synonyms and Identifiers
Alternative names and identifiers include:
Physical and Chemical Properties
Limited experimental data are available for this compound, but inferences can be drawn from its structural analogs and safety documentation.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Likely soluble in organic solvents |
| Stability | Stable under recommended storage |
| Melting/Boiling Points | Not reported |
Synthesis and Manufacturing
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Cyclization reactions: Involving anthranilic acid derivatives and nitriles.
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Halogenation: Electrophilic substitution to introduce chlorine atoms .
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Functional group modifications: Alkylation or acylation to add methyl groups.
The lack of detailed synthetic routes underscores the need for further methodological studies.
Applications and Research Utility
Pharmaceutical Intermediates
Quinazoline derivatives are pivotal in drug discovery, serving as precursors for kinase inhibitors and anticancer agents . The chloro and methyl substituents in 4,5-dichloro-2-methylquinazoline may facilitate:
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Targeted covalent binding: Chlorine atoms can act as leaving groups in nucleophilic substitution reactions.
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Steric modulation: The methyl group influences binding pocket interactions.
Materials Science
Chlorinated quinazolines are explored in optoelectronics due to their electron-deficient aromatic systems, though specific applications for this compound remain unexplored.
| Hazard Category | GHS Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation . |
| Eye Irritation | H319 | Causes serious eye irritation . |
| Respiratory Irritation | H335 | May cause respiratory irritation . |
First Aid Measures
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Inhalation: Move to fresh air; seek medical attention if symptoms persist .
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Skin Contact: Wash with soap and water; remove contaminated clothing .
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Eye Exposure: Rinse cautiously with water for several minutes .
Research Gaps and Future Directions
Despite its potential, 4,5-dichloro-2-methylquinazoline remains understudied. Critical areas for future investigation include:
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Synthetic Optimization: Development of efficient, scalable synthesis routes.
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Biological Screening: Evaluation of antimicrobial, anticancer, or kinase-inhibitory activity.
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Physicochemical Profiling: Determination of solubility, stability, and partition coefficients.
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